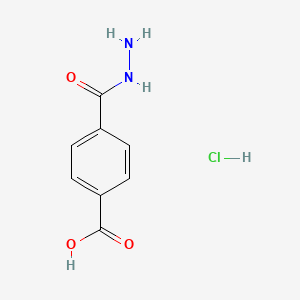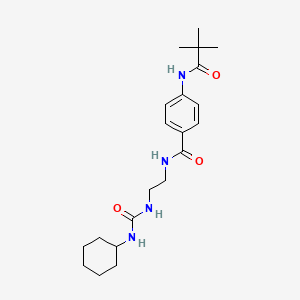
7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound characterized by the presence of nitrophenoxy and bis(trifluoromethyl) groups attached to a naphthyridine core
Mechanism of Action
Target of Action
Similar compounds such as 4-{[(1r,2s)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile have been shown to interact with the androgen receptor .
Biochemical Pathways
Related compounds have been shown to affect electron transport and phosphorylation in isolated spinach chloroplasts . This suggests that 7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine might also interfere with similar biochemical pathways.
Pharmacokinetics
Similar compounds have shown variable absorption, protein binding, and elimination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multiple steps, including nucleophilic aromatic substitution and cross-coupling reactions. One common method involves the reaction of 4-nitrophenol with 2,4-bis(trifluoromethyl)-1,8-naphthyridine under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized naphthyridine compounds.
Scientific Research Applications
7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenoxy derivatives: Compounds with similar nitrophenoxy groups but different core structures.
Bis(trifluoromethyl) derivatives: Compounds with bis(trifluoromethyl) groups attached to different aromatic or heteroaromatic cores.
Uniqueness
7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to the combination of its functional groups and the naphthyridine core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
7-(4-nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F6N3O3/c17-15(18,19)11-7-12(16(20,21)22)23-14-10(11)5-6-13(24-14)28-9-3-1-8(2-4-9)25(26)27/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLFZRADBKHECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F6N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2747345.png)
![Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2747349.png)

![2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B2747351.png)
![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)
![3-[5,6-dichloro-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2747353.png)

![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)
![N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2747357.png)
![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)
![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2747361.png)


![(E)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2747364.png)
